1-(3-Bromo-4-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one
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Overview
Description
1-(3-Bromo-4-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of a bromine atom at the 3-position and a 4-methyl-1H-pyrazol-1-yl group at the 4-position of the phenyl ring, with an ethanone group attached to the phenyl ring.
Preparation Methods
The synthesis of 1-(3-Bromo-4-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the bromination of 4-(4-methyl-1H-pyrazol-1-yl)acetophenone using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst to facilitate the bromination process .
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions and yield optimization .
Chemical Reactions Analysis
1-(3-Bromo-4-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products.
Scientific Research Applications
1-(3-Bromo-4-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
1-(3-Bromo-4-(4-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds such as:
3-Bromo-1-methyl-1H-pyrazole: This compound has a similar pyrazole ring structure but lacks the ethanone group and the phenyl ring substitution.
4-Bromo-1H-pyrazole: This compound is similar but does not have the methyl group at the 4-position of the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11BrN2O |
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Molecular Weight |
279.13 g/mol |
IUPAC Name |
1-[3-bromo-4-(4-methylpyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H11BrN2O/c1-8-6-14-15(7-8)12-4-3-10(9(2)16)5-11(12)13/h3-7H,1-2H3 |
InChI Key |
QGCSLFFMJKPOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)C(=O)C)Br |
Origin of Product |
United States |
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